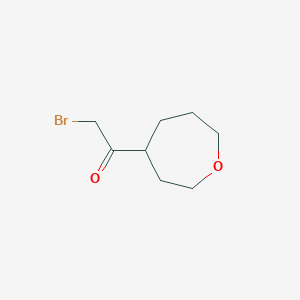![molecular formula C22H29O+ B13901477 2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium CAS No. 97248-68-5](/img/structure/B13901477.png)
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of pyrylium salts, which are characterized by a six-membered aromatic ring containing an oxygen atom. The presence of bulky tert-butyl groups and a styryl moiety contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM typically involves the following steps:
Formation of the Pyrylium Ring: The pyrylium ring can be synthesized through the cyclization of appropriate precursors, such as diketones or α,β-unsaturated carbonyl compounds, in the presence of acid catalysts.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation reactions using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Styryl Substitution: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the styryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of substituted pyrylium salts with various functional groups.
科学的研究の応用
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.
作用機序
The mechanism of action of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM involves interactions with molecular targets and pathways, such as:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
2,6-DI-TERT-BUTYL-4-METHYLPYRYLIUM: Similar structure but lacks the styryl moiety.
4-STYRYLPYRYLIUM: Contains the styryl group but lacks the tert-butyl groups.
2,6-DI-TERT-BUTYLPYRYLIUM: Contains the tert-butyl groups but lacks the styryl moiety.
Uniqueness
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is unique due to the combination of bulky tert-butyl groups and the styryl moiety, which imparts distinct chemical and physical properties
特性
CAS番号 |
97248-68-5 |
|---|---|
分子式 |
C22H29O+ |
分子量 |
309.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[2-(4-methylphenyl)ethenyl]pyrylium |
InChI |
InChI=1S/C22H29O/c1-16-8-10-17(11-9-16)12-13-18-14-19(21(2,3)4)23-20(15-18)22(5,6)7/h8-15H,1-7H3/q+1 |
InChIキー |
APTRMBCTASDPEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=[O+]C(=C2)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)













